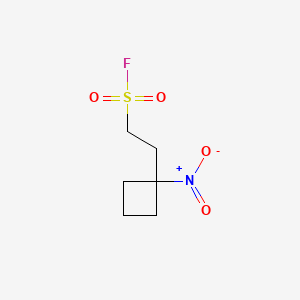

2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride

Description

Properties

IUPAC Name |

2-(1-nitrocyclobutyl)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO4S/c7-13(11,12)5-4-6(8(9)10)2-1-3-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECLOXSDEFNCME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCS(=O)(=O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride can be achieved through several synthetic routes. One common method involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. This process typically uses readily available and easy-to-operate reagents, making it a practical approach for laboratory synthesis . Industrial production methods may involve more scalable processes, such as the use of phase transfer catalysts and transition metal-catalyzed reactions to enhance yield and efficiency .

Chemical Reactions Analysis

2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl fluoride group can participate in substitution reactions, particularly in sulfur(vi)-fluoride exchange (SuFEx) reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and fluorinating agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride has several scientific research applications:

Biology: The compound’s ability to form stable sulfonate connections makes it useful in biochemical studies and as a probe for studying enzyme activity.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride involves its reactivity with nucleophiles, particularly through the SuFEx reaction. This reaction allows the compound to form stable covalent bonds with specific amino acids or proteins, making it a valuable tool in chemical biology and medicinal chemistry . The molecular targets and pathways involved include active-site amino acid residues in enzymes, which can be selectively modified or inhibited by the compound.

Comparison with Similar Compounds

Critical Analysis of Provided Evidence

The sole evidence provided () details the safety data of 1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0), a structurally distinct compound. Key discrepancies include:

- Structural Differences : The compound in lacks a sulfonyl fluoride (-SO₂F) group and a cyclobutane ring, which are central to the target compound.

- Functional Group Chemistry : Sulfonyl fluorides (e.g., the target compound) exhibit unique reactivity (e.g., SuFEx click chemistry) compared to nitroaromatic ketones, which are typically associated with electrophilic substitution or reduction reactions.

Gaps in Available Data

To fulfill the query, the following information would be required but is absent:

- Synthesis and Characterization : Data on the synthesis route, spectroscopic data (e.g., NMR, IR), and crystallographic parameters of 2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride.

- Physicochemical Properties : Melting/boiling points, solubility, stability under various conditions (pH, temperature), and reactivity (e.g., hydrolysis rates).

- Biological/Environmental Impact : Toxicity, biodegradability, and ecotoxicological studies.

- Analogues for Comparison : Examples of structurally similar compounds (e.g., other nitrocycloalkane-sulfonyl fluorides, such as nitrocyclopropane or nitrocyclohexane derivatives) and their properties.

Recommendations for Further Research

To address this knowledge gap, the following steps are advised:

Literature Review: Search peer-reviewed databases (e.g., SciFinder, Reaxys) using the compound’s exact IUPAC name or SMILES notation.

Patent Analysis : Investigate chemical patents (e.g., USPTO, Espacenet) for synthetic methodologies or applications of sulfonyl fluorides with strained cycloalkane systems.

Computational Modeling : Use tools like Gaussian or COSMO-RS to predict reactivity and stability if experimental data is unavailable.

Collaborative Outreach : Contact academic or industrial researchers specializing in sulfonyl fluorides or strained nitro compounds for unpublished data.

Biological Activity

Overview of 2-(1-Nitrocyclobutyl)ethane-1-sulfonylfluoride

2-(1-Nitrocyclobutyl)ethane-1-sulfonylfluoride is a sulfonyl fluoride compound that has gained attention in medicinal chemistry due to its potential reactivity and biological applications. Its structure features a cyclobutane ring, which contributes to its unique chemical properties.

- Molecular Formula : C₇H₁₄FNO₃S

- CAS Number : 2825007-94-9

- Mechanism of Action : The compound is known for its reactivity with nucleophiles, particularly through the Sulfur Fluoride Exchange (SuFEx) reaction. This mechanism allows it to form stable covalent bonds with various biological targets, potentially leading to significant biological effects.

Enzyme Inhibition

Research indicates that compounds similar to 2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride may exhibit enzyme inhibition properties. The sulfonyl fluoride group can act as an electrophile, enabling the compound to interact with nucleophilic sites in enzymes, thereby inhibiting their activity. This property is particularly relevant in drug design for targeting specific enzymes involved in disease pathways.

Potential Therapeutic Applications

Given its mechanism of action, this compound could be explored for therapeutic applications in several areas:

- Anticancer Agents : The ability to inhibit specific enzymes involved in cell proliferation makes this compound a candidate for further studies in cancer therapeutics.

- Antimicrobial Activity : Similar sulfonyl fluoride derivatives have shown promise in antimicrobial applications by disrupting bacterial enzyme functions.

Future Research Directions

Further research is needed to fully elucidate the biological activity of 2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride. This includes:

- In vitro and In vivo Studies : Conducting comprehensive studies to assess the compound's efficacy and safety in biological systems.

- Mechanistic Studies : Investigating the detailed mechanisms through which this compound interacts with biological targets.

- Structure-Activity Relationship (SAR) : Exploring variations in structure to optimize biological activity and reduce potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.